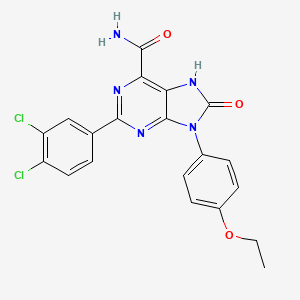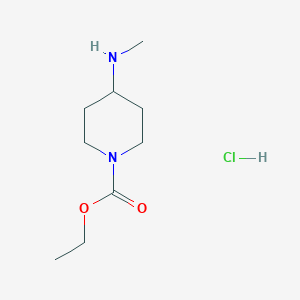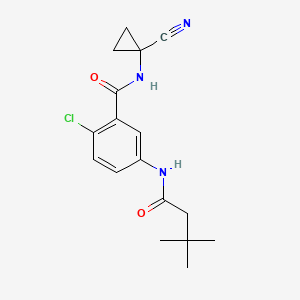
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, also known as CCPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CCPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
作用机制
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide exerts its effects through the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide increases the acetylation of histones, which leads to the activation of gene expression. This mechanism of action has been shown to play a role in the anti-cancer and neuroprotective effects of 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide.
Biochemical and Physiological Effects:
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has also been shown to increase acetylation of histones, which leads to the activation of gene expression. Additionally, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have low toxicity in vitro and in vivo studies.
实验室实验的优点和局限性
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are several future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, including its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide and its effects on gene expression. Furthermore, the development of new methods for synthesizing 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide and improving its solubility may also be areas for future research.
Conclusion:
In conclusion, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been synthesized using various methods, and its mechanism of action has been studied extensively. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has some limitations, including its low solubility in water. There are several future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, including its potential applications in the treatment of various diseases, further understanding of its mechanism of action, and the development of new methods for synthesizing and improving its solubility.
合成方法
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been synthesized using various methods, including coupling reactions, amide formation, and cyclization reactions. One of the most common methods for synthesizing 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide is through the coupling reaction of 2-chloro-5-nitrobenzoic acid with 1-cyanocyclopropane carboxylic acid, followed by reduction and amide formation. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-cyanocyclopropane carboxylic acid in the presence of a catalyst, followed by reduction and amide formation.
科学研究应用
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to protect neurons from oxidative stress and inflammation, which may have potential applications in the treatment of neurodegenerative diseases. Inflammation is a common factor in many diseases, and 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-16(2,3)9-14(22)20-11-4-5-13(18)12(8-11)15(23)21-17(10-19)6-7-17/h4-5,8H,6-7,9H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYCYPTYXXLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)
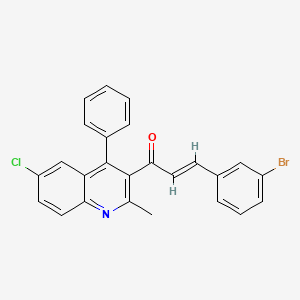
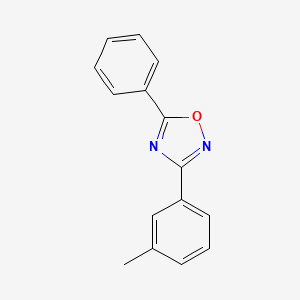
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)
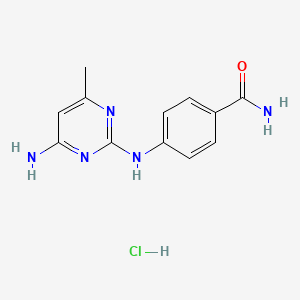
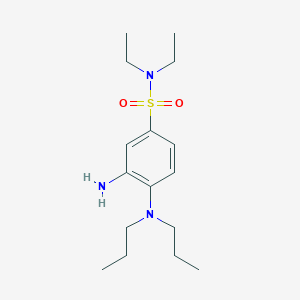
![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)
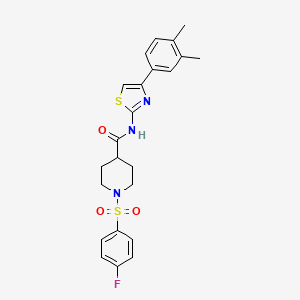
![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)
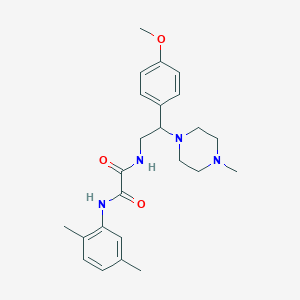
![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
